
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole is an organosilicon compound characterized by the presence of a silole ring, which is a five-membered ring containing silicon
Métodos De Preparación
The synthesis of 1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as trimethylsilane and nitroalkenes.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the silole ring.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silole oxides, while reduction may produce silole amines.
Aplicaciones Científicas De Investigación
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique structural features make it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways: The pathways involved in its mechanism of action depend on the specific application and context. For example, in medicinal chemistry, it may modulate signaling pathways or inhibit specific enzymes.
Comparación Con Compuestos Similares
1,1,4-Trimethyl-3-nitro-2,3-dihydro-1H-silole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine and 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene share structural similarities but differ in their functional groups and applications.
Propiedades
Número CAS |
83092-47-1 |
|---|---|
Fórmula molecular |
C7H13NO2Si |
Peso molecular |
171.27 g/mol |
Nombre IUPAC |
1,1,4-trimethyl-3-nitro-2,3-dihydrosilole |
InChI |
InChI=1S/C7H13NO2Si/c1-6-4-11(2,3)5-7(6)8(9)10/h4,7H,5H2,1-3H3 |
Clave InChI |
MWIZPMQCCHBBJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C[Si](CC1[N+](=O)[O-])(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)
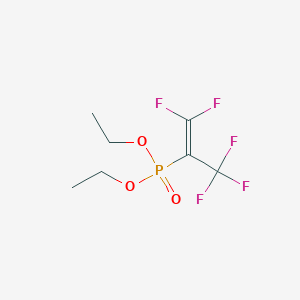
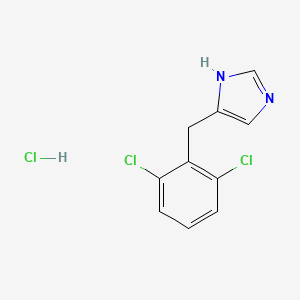
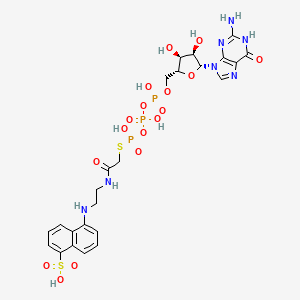
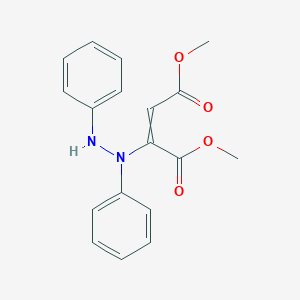
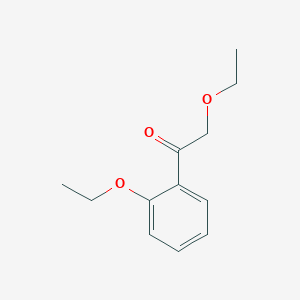
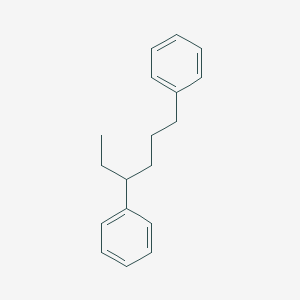
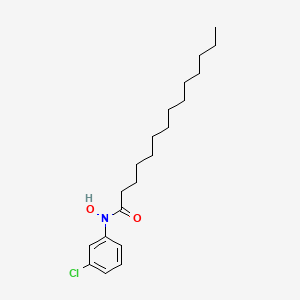
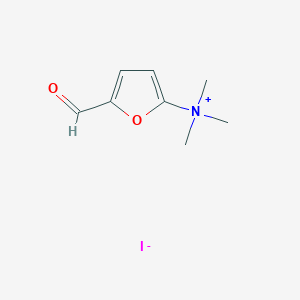

![Diethyl [3-(dimethylamino)propyl]phosphonate](/img/structure/B14430986.png)

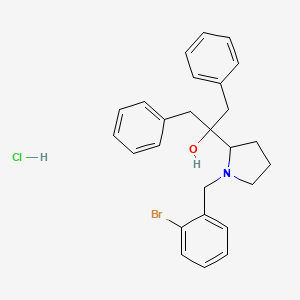
![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
